1-({6'-methyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-ylidene}amino)-3-(prop-2-en-1-yl)urea
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Description
1-({6'-methyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-ylidene}amino)-3-(prop-2-en-1-yl)urea is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Insights
The synthesis of complex spiro compounds involves innovative methodologies, including multicomponent reactions and organocatalysis, to construct intricate molecular architectures. Research efforts have led to the discovery of diverse synthetic routes that enable the efficient assembly of spiro[chromene and indoline derivatives, which are recognized for their potential in drug discovery and material sciences. Notably, these methods emphasize regioselective processes, high yields, and stereo- and enantioselectivity, providing access to novel spiro compounds with high degrees of complexity and functionality (Pan et al., 2014; Brahmachari & Banerjee, 2014).
Potential Applications in Medicinal Chemistry
The exploration of spiro compounds extends to medicinal chemistry, where their incorporation into drug-like molecules has been evaluated for various biological activities. Research has identified spiro[chromene-quinoline] derivatives as promising candidates for the development of new therapeutic agents, demonstrating significant potential in the treatment of neurological disorders and cancer. These compounds exhibit noteworthy antiproliferative activities against a range of cancer cell lines, highlighting their potential in oncology (Schunk et al., 2014; Bonacorso et al., 2015).
Material Science and Other Applications
In material science, the unique structural features of spiro compounds, including their photochromic properties, have been investigated. These properties are crucial for applications in optical materials and sensors, where reversible changes in the material's optical characteristics can be induced by external stimuli (Aldoshin et al., 1998). Additionally, the synthesis of functionalized chromene derivatives showcases the versatility of spiro compounds in the construction of complex molecular architectures with potential applications in organic electronics and photonics.
Properties
IUPAC Name |
1-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-3-11-23-21(26)25-24-20-12-15(2)17-13-16-7-10-22(8-5-4-6-9-22)28-18(16)14-19(17)27-20/h3,12-14H,1,4-11H2,2H3,(H2,23,25,26)/b24-20+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQDHXWCBIKRRQ-HIXSDJFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC(=O)NCC=C)OC2=C1C=C3CCC4(CCCCC4)OC3=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\NC(=O)NCC=C)/OC2=C1C=C3CCC4(CCCCC4)OC3=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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